Mangan(II)-chlorid-Dihydrat

Übersicht

Beschreibung

Synthesis Analysis

Manganese dichloride dihydrate can be synthesized through various methods, including the reaction of manganese with hydrochloric acid and subsequent crystallization. Recent studies have focused on more intricate syntheses involving manganese complexes for specific applications, such as catalysis and coordination chemistry. For example, manganese complexes have been synthesized with ligands to study their coordination environments and reactivity (Pelizzi, Pelizzi, & Tarasconi, 1985)(Pelizzi, Pelizzi, & Tarasconi, 1985).

Molecular Structure Analysis

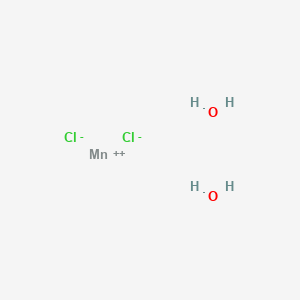

The molecular structure of manganese dichloride dihydrate has been characterized using X-ray crystallography, revealing detailed information about its coordination geometry. Manganese typically exhibits a coordination number of six, surrounded by water molecules and chloride ions. The structure of MnCl2·2H2O can serve as a basis for understanding the reactivity and properties of manganese complexes (Onuma & Shibata, 1970)(Onuma & Shibata, 1970).

Chemical Reactions and Properties

Manganese dichloride participates in various chemical reactions, acting as a catalyst or reactant in processes such as oxidation and hydrogenation. Its chemical reactivity is influenced by its oxidation state and the nature of its ligands. Studies have explored manganese catalysis for C–H activation, highlighting its role in organic synthesis and its potential for functionalizing molecules (Liu & Ackermann, 2016)(Liu & Ackermann, 2016).

Physical Properties Analysis

The physical properties of manganese dichloride dihydrate, such as solubility, melting point, and hydrate formation, are crucial for its application in various domains. These properties are determined by its crystal structure and molecular interactions within the solid state and in solution.

Chemical Properties Analysis

The chemical properties of manganese dichloride dihydrate, including its redox behavior, coordination chemistry, and role as a catalyst, are central to its applications in chemistry. Manganese complexes have been investigated for their catalytic activities in reactions such as hydrogenation and oxidation, demonstrating the versatility of manganese catalysis (Maji & Barman, 2017)(Maji & Barman, 2017).

Wissenschaftliche Forschungsanwendungen

Umweltwissenschaften

In der Umweltwissenschaft wird Mangan(II)-chlorid-Dihydrat verwendet, um die Oxidationsmechanismen von Mangan durch Mikroben zu untersuchen. Dies ist wichtig, um die natürlichen Wasserreinigungsprozesse und den biogeochemischen Kreislauf von Metallen zu verstehen {svg_1}. Es spielt auch eine Rolle bei der Sanierung von Schadstoffen, da biogene Manganoxide sich als vielversprechend erwiesen haben, um Verunreinigungen aus Wasserquellen zu oxidieren und zu entfernen {svg_2}.

Pharmazeutika

This compound wird in der Pharmaindustrie eingesetzt, insbesondere in der totalen parenteralen Ernährung (TPN), wo es dazu beiträgt, den Manganspiegel im Serum aufrechtzuerhalten und Mangelsymptome zu verhindern {svg_3}. Seine Rolle als Spurenelement ist entscheidend für Patienten, die ihre Nahrung nicht oral aufnehmen können.

Landwirtschaft

In der Landwirtschaft werden Manganverbindungen wie this compound als Futtermittelzusätze für Tiere verwendet, um sicherzustellen, dass sie ausreichend Mangan erhalten, das für ihr Wachstum und ihre allgemeine Gesundheit notwendig ist {svg_4}. Es ist auch an der Synthese von Chlorophyll beteiligt und wirkt als Aktivator für bestimmte Enzyme in Pflanzen.

Materialwissenschaften

This compound wird in der Materialwissenschaft zur Synthese von Manganverbindungen und -materialien verwendet. Es dient als Vorläufer für die Herstellung verschiedener Mangansalze und -komplexe, die Anwendungen in der Elektronik, Katalyse und als Pigmente finden {svg_5}.

Chemische Synthese

In der chemischen Synthese wird this compound als Katalysator oder Reagenz in verschiedenen organischen Reaktionen eingesetzt. Zum Beispiel kann es die Synthese von Dihydropyrimidin-2(1H)-onen unter Mikrowellenbedingungen beschleunigen, die wichtige Verbindungen in der medizinischen Chemie sind {svg_6}.

Wirkmechanismus

Target of Action

Manganese (II) chloride, also known as Manganous chloride dihydrate, primarily targets enzymes in the human body. It acts as a cofactor for a variety of enzymes, including arginase, glutamine synthetase, pyruvate carboxylase, and manganese superoxide dismutase .

Mode of Action

Manganese (II) chloride interacts with its targets by binding to the active sites of these enzymes, thereby enabling or enhancing their catalytic activity . It plays a crucial role in the oxygen-evolving complex (OEC) of the photosynthetic machinery, catalyzing the water-splitting reaction in photosystem II .

Biochemical Pathways

Manganese (II) chloride is involved in several biochemical pathways. It plays a significant role in photosynthesis, where it is a crucial component of the water-splitting complex of photosystem II . It also participates in the regulation of various physiological processes by acting as a cofactor for proteins .

Pharmacokinetics

Manganese (II) chloride is readily soluble in water , which facilitates its absorption and distribution in the body.

Result of Action

The action of Manganese (II) chloride at the molecular and cellular level results in the activation of various enzymes and the facilitation of several biochemical reactions. This includes the catalysis of the water-splitting reaction in photosystem II, which is a crucial step in the process of photosynthesis .

Action Environment

The action, efficacy, and stability of Manganese (II) chloride can be influenced by various environmental factors. For instance, its solubility in water can affect its bioavailability and hence its biological activity . .

Eigenschaften

IUPAC Name |

manganese(2+);dichloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mn.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYCFZBNRLPHEP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cl-].[Cl-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H4MnO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7773-01-5 (Parent) | |

| Record name | Manganese chloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020603887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40942793 | |

| Record name | Manganese(2+) chloride--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20603-88-7 | |

| Record name | Manganese chloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020603887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(2+) chloride--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese chloride, dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE CHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2SV2Q506G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the critical solution temperature of Manganous chloride dihydrate with Ammonium chloride?

A1: The research paper "CLVII.—A critical solution temperature for solids in the binary system ammonium chloride–manganous chloride dihydrate" [] investigates the phase diagram of a mixture containing Ammonium chloride and Manganous chloride dihydrate. Understanding the critical solution temperature, where the two solids become completely miscible, provides insights into the thermodynamic properties of the mixture. This knowledge can be valuable for applications like material science, where controlling the properties of solid mixtures is crucial.

Q2: How does the ferroelectric nature of Manganous chloride dihydrate relate to its mechanoluminescence?

A2: While the provided abstract for "Mechanoluminescence of ferroelectric crystals" [] does not explicitly mention Manganous chloride dihydrate, it addresses the broader phenomenon of mechanoluminescence in ferroelectric materials. Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an applied electric field. Mechanoluminescence, the emission of light in response to mechanical stress, is often observed in these materials. Further research is needed to understand the specific mechanisms connecting ferroelectricity and mechanoluminescence in Manganous chloride dihydrate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-Ethyl-2-methyl-5-(1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromen-3-yl)pentanamide](/img/structure/B1198492.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenoxy]oxane-2-carboxylic acid](/img/structure/B1198498.png)

![4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]phenol](/img/structure/B1198502.png)

![2-[(Bromoacetyl)oxy]benzoic acid](/img/structure/B1198505.png)